TRPV1 Activation Potency: Zingerone is a Significantly Weaker Agonist than Capsaicin and 6-Shogaol
In recombinant rat TRPV1 (rTRPV1) expressed in HEK293 cells, zingerone-induced activation at 500 μM reached only 35.9 ± 5.0% of the response elicited by 100 μM capsaicin, demonstrating substantially lower efficacy at the vanilloid receptor . Wild-type human TRPV1 EC50 values for capsaicin, resiniferatoxin, 6-shogaol, and 6-gingerol are 9.8 nM, 2.9 nM, 568 nM, and 2399 nM, respectively, while zingerone requires concentrations exceeding 500 μM to achieve measurable activation, placing its potency orders of magnitude below both the ginger-derived shogaol and the prototypical agonist capsaicin .
| Evidence Dimension | TRPV1 agonist potency (activation magnitude at defined concentration / EC50) |
|---|---|
| Target Compound Data | Zingerone (500 μM) activates rTRPV1 to 35.9 ± 5.0% of capsaicin (100 μM) response ; estimated EC50 >>500 μM |
| Comparator Or Baseline | Capsaicin EC50 = 9.8 ± 1.3 nM (wild-type hTRPV1); 6-Shogaol EC50 = 568 ± 51 nM; 6-Gingerol EC50 = 2399 ± 174 nM |
| Quantified Difference | Zingerone is >500-fold less potent than 6-shogaol and >200-fold less potent than 6-gingerol as a TRPV1 agonist |
| Conditions | HEK293 cells expressing recombinant rTRPV1 (calcium imaging) ; HEK293 cells expressing hTRPV1 (calcium imaging) |
Why This Matters
For pain and sensory neuroscience research requiring TRPV1 modulation, zingerone serves as a weak partial agonist useful for probing subtle receptor activation rather than the robust responses elicited by capsaicin or shogaols, enabling distinct experimental designs.
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